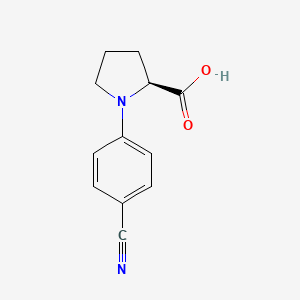

N-(4-Cyanophenyl)-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

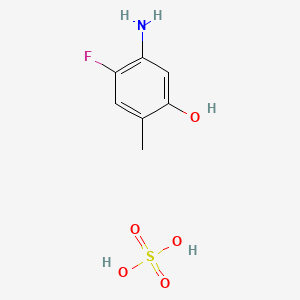

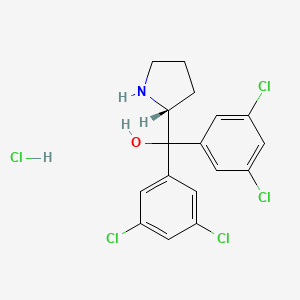

“N-(4-Cyanophenyl)-L-proline” is a compound that falls under the category of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The empirical formula of this compound is C10H10N2O and its molecular weight is 174.20 .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its melting point is 237 °C (dec.) and its density is predicted to be 1.30±0.1 g/cm3 . It is soluble in dichloromethane, DMSO, and methanol to a slight extent .Applications De Recherche Scientifique

Organocatalysis : L-proline and its derivatives, including N-(4-Cyanophenyl)-L-proline, are used in organocatalysis. For instance, L-proline-functionalized zirconium phosphonates demonstrate high catalytic activity in asymmetric aldol additions, offering high yields and enantioselectivity (Angeloni et al., 2014).

Biochemical Studies and Industrial Applications : L-proline analogues, including this compound, are significant in studying cellular metabolism and macromolecule synthesis. They are also valuable in industrial applications, such as in the microbial production of L-proline overproducers and as chiral building blocks in pharmaceutical synthesis (Bach & Takagi, 2013).

Peptide Synthesis : this compound has been utilized in peptide synthesis. For example, N-(Biphenyl-4-carbonyl)-L-proline has been used as a capping reagent in peptide synthesis, aiding in the purification of target peptides (Vavourakis et al., 2002).

Synthesis of Bioactive Molecules : L-proline derivatives are integral to synthesizing various bioactive molecules. For instance, they are used in the synthesis of nucleoside phosphonic acids, which, although not showing significant antiviral or cytotoxic properties, demonstrate the versatility of L-proline in medicinal chemistry (Vaněk et al., 2009).

Chemotherapeutic Potential : L-proline derivatives are explored for their chemotherapeutic potential. For example, organotin(IV) complexes of L-proline have been synthesized and characterized for their potential in DNA binding and nuclease activity, highlighting their potential application in cancer therapy (Nath et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

N-(4-Cyanophenyl)-L-proline, also known as (2S)-1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid, is a complex compound with a specific target of action. Compounds with similar structures have been found to interact with carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible conversion of carbon dioxide and water into carbonic acid.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it interacts with its target enzyme, potentially altering its function

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-(4-Cyanophenyl)-L-proline can be achieved through a multistep process involving the protection of the carboxylic acid group, introduction of the cyano group, and deprotection of the protected carboxylic acid group.", "Starting Materials": [ "L-proline", "4-cyanobenzoic acid", "Diethyl azodicarboxylate (DEAD)", "Triphenylphosphine (TPP)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of the carboxylic acid group of L-proline using diethyl ether and hydrochloric acid to obtain diethyl L-proline-2,3-dicarboxylate", "Reaction of diethyl L-proline-2,3-dicarboxylate with 4-cyanobenzoic acid in the presence of DEAD and TPP to introduce the cyano group and obtain N-(4-Cyanophenyl)-L-proline diethyl ester", "Deprotection of the diethyl ester using sodium hydroxide to obtain N-(4-Cyanophenyl)-L-proline" ] } | |

| 129297-52-5 | |

Formule moléculaire |

C12H12N2O2 |

Poids moléculaire |

216.24 g/mol |

Nom IUPAC |

1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16) |

Clé InChI |

QXPDICRRGHNHKO-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |

SMILES canonique |

C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)